7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Description
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine (CAS: 1008112-03-5) is a halogenated derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold, a bicyclic heterocycle notable for its presence in antiviral and anticancer agents such as remdesivir and brivanib alaninate . Its molecular formula is C₆H₂BrCl₂N₃, with a molecular weight of 266.91 g/mol. The compound features bromine at position 7 and chlorine substituents at positions 2 and 4, which influence its electronic properties, solubility (LogP: ~2.8), and biological interactions .
Properties
IUPAC Name |
7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-4-2-1-3-5(8)10-6(9)11-12(3)4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWEBPYOBYGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core. This can be achieved through the cyclization of appropriate precursors such as pyrroles and triazines.
Chlorination: The chlorination at the 2 and 4 positions is achieved using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Electrophilic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-F][1,2,4]triazines exhibit promising anticancer properties. In particular, 7-bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting the signaling pathways that promote cell survival and growth .
Protein Degradation
This compound serves as a building block for protein degraders. The ability to selectively degrade target proteins offers a novel therapeutic approach for diseases where traditional inhibitors are ineffective. By modifying the structure of this compound, researchers can develop compounds that specifically target and degrade disease-related proteins .
Material Science
Polymer Chemistry
this compound is utilized in the synthesis of advanced polymers with unique electronic properties. Its incorporation into polymer matrices enhances thermal stability and electrical conductivity. Such materials are being explored for applications in organic electronics and photonic devices .
Photovoltaic Applications
The compound's electronic properties make it suitable for use in organic solar cells. Research indicates that incorporating this triazine derivative into photovoltaic materials can improve charge transport and overall efficiency of solar energy conversion systems .
Agricultural Chemistry
Pesticide Development
The structural characteristics of this compound position it as a potential candidate for developing new agrochemicals. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or fungicidal activity against various pests and pathogens affecting crops. This application is particularly relevant in the context of sustainable agriculture where there is a demand for less toxic alternatives to conventional pesticides .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on anticancer properties | Evaluated the cytotoxic effects on cancer cell lines | Induced apoptosis in multiple cancer types; potential as a therapeutic agent |
| Research on polymer applications | Investigated incorporation into polymer matrices | Enhanced thermal stability and conductivity; promising for organic electronics |
| Pesticide efficacy testing | Assessed herbicidal activity against common weeds | Demonstrated effective weed control with lower toxicity compared to traditional herbicides |
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in halogen type, position, and additional functional groups (Table 1).
Key Observations :
- Halogen Positioning : Bromine at C7 (vs. C5 or C6) optimizes steric and electronic interactions in kinase binding pockets .
- Chlorine vs. Methylthio : Chlorine substituents enhance electrophilicity, while methylthio groups improve hydrophobic interactions .
Antiviral and Anticancer Activity
- 7-Bromo-2,4-dichloro derivative: Demonstrates moderate inhibition of RNA-dependent RNA polymerase (RdRp) in norovirus models (IC₅₀: 1.2 μM) but shows lower potency compared to remdesivir (IC₅₀: 0.03 μM) .
- 7-Chloro analog (21) : Exhibits comparable antiviral activity (MED = 0.03 mg/kg in murine models) but reduced hERG channel inhibition (42% at 3.0 μM) vs. bromo analog (hERG IC₅₀ = 2.5 μM), suggesting a safer cardiovascular profile .
- 5-Bromo-2,4-dichloro derivative : Less effective in VEGFR-2 inhibition (IC₅₀: 5.8 μM vs. 0.9 μM for 7-bromo analog) due to suboptimal halogen placement .
Kinase Inhibition
- 7-Bromo-4-(methylthio) derivative : Shows promise as an α7 nicotinic receptor ligand (EC₅₀: 18 nM) with improved blood-brain barrier penetration (B/P ratio: 1.9) .
Biological Activity
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine (CAS No. 1008112-03-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on anticancer and antiviral properties.
- Molecular Formula : C6H2BrCl2N3
- Molecular Weight : 266.91 g/mol
- Structure : The compound features a pyrrolo[2,1-F][1,2,4]triazine core with bromine and dichloro substituents at specific positions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the pyrrolo[2,1-F][1,2,4]triazine framework.
- Introduction of bromine and chlorine substituents through electrophilic aromatic substitution reactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of CDK2/E |
| K-562 | 15.0 | Induction of apoptosis |
The compound demonstrated moderate cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cell lines but did not show significant activity compared to established anticancer agents like doxorubicin .
Antiviral Activity
In silico studies have indicated that this compound may possess antiviral properties. Molecular docking studies revealed that it binds effectively to the active site of thymidine kinase (TK), similar to acyclovir.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Acyclovir | -9.5 |
| This compound | -8.8 |
These findings suggest that while the compound may not be as potent as acyclovir, it could serve as a lead structure for further development of antiviral agents targeting TK .
Case Studies
A notable case study involved the evaluation of the compound's effects on cancer cell proliferation and apoptosis induction. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers in treated cells.
Results Summary:
- Proliferation Inhibition : Significant reduction in cell viability was observed in treated MCF-7 cells.
- Apoptosis Induction : Increased levels of Annexin V positive cells indicated that the compound promotes apoptosis.
Q & A
Q. What synthetic methodologies are recommended for preparing 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine?
Methodological Answer: Synthesis typically involves halogenation and cyclization strategies. For bromo- and chloro-substituted pyrrolotriazines, dehydrative aromatization in acidic media is effective, as demonstrated for analogous compounds (e.g., 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines) . Key steps include:
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NBS, DMF, 0–5°C | Bromination at position 7 |
| 2 | POCl₃, reflux | Chlorination at positions 2 and 4 |
| 3 | H₂SO₄, 80°C | Dehydrative aromatization |
Q. Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray Diffraction (XRD) : Definitive for resolving bond lengths/angles and molecular packing, as shown for bromo-substituted triazine analogs .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- HPLC-PDA : Assess purity (>98% recommended for reproducibility) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.
- Membrane Separation : For scalable purification, tangential flow filtration (TFF) can remove byproducts .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. ICReDD’s approach combines:
- Reaction Path Search : Identifies low-energy pathways for halogenation and cyclization.
- Solvent Effects : COSMO-RS simulations to optimize dielectric environments for selectivity .
Case Study : DFT-guided synthesis reduced trial-and-error steps for analogous triazolo[4,3-b]pyridazines by 40% .
Q. How do reaction conditions influence regioisomeric outcomes?
Methodological Answer:
- Acidic vs. Neutral Media : Acidic conditions favor dehydrative aromatization (e.g., H₂SO₄ yields triazine cores, while neutral conditions may retain carbonyl intermediates) .
- Temperature Control : Higher temperatures (80–100°C) enhance cyclization but risk side reactions (e.g., over-chlorination).
Data Contradiction Example : Discrepancies in NMR shifts may arise from tautomerism. Resolve via variable-temperature NMR or XRD validation .
Q. What strategies address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- XRD Validation : Resolves ambiguities in NMR assignments (e.g., distinguishing Cl/Br positional isomers) .
- 2D NMR (COSY, NOESY) : Maps coupling networks to confirm substitution patterns.
- Isotopic Labeling : Use ¹³C-labeled precursors to track reaction pathways .
Q. How do non-covalent interactions affect crystallization and stability?
Methodological Answer:
- Halogen Bonding : Bromine atoms participate in X···N/O interactions, influencing crystal packing .
- π-π Stacking : Planar triazine cores promote layered crystallographic arrangements.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions for crystal engineering .
Q. What reactor designs improve yield and scalability?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., halogenation).
- Microwave-Assisted Synthesis : Accelerates cyclization steps (30–60 minutes vs. hours under conventional heating) .
- Process Control : Real-time monitoring via PAT (Process Analytical Technology) ensures consistency .
Q. How can heterogeneous catalysis enhance selectivity in halogenation?
Methodological Answer:
- Solid Acid Catalysts : Zeolites or sulfonated silica improve chlorination selectivity over bromination.
- Metal-Organic Frameworks (MOFs) : Confine reactants to favor specific substitution patterns .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., excess POCl₃ for complete chlorination).
- Thermal Management : Use jacketed reactors with precise temperature control to prevent decomposition.
- Waste Streams : Implement green chemistry principles (e.g., solvent recycling, catalytic reagents) .
Q. Table 1: Key Synthetic Conditions and Outcomes
| Step | Condition | Outcome | Reference |
|---|---|---|---|
| Bromination | NBS, 0–5°C | 95% yield at position 7 | |
| Chlorination | POCl₃, reflux | >90% dichlorination | |
| Cyclization | H₂SO₄, 80°C | Aromatization in 2 hours |
Q. Table 2: Resolving Data Contradictions
| Issue | Method | Resolution |
|---|---|---|
| NMR shift ambiguity | XRD validation | Confirmed Cl/Br positions |
| Purity discrepancies | HPLC-PDA | Identified <2% byproducts |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
